4-Methoxyindoline-2,3-dione

Description

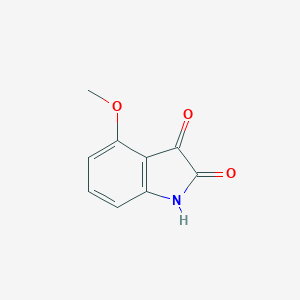

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTERBHLYBWXCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464025 | |

| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108937-87-7 | |

| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Methoxyindoline-2,3-dione (4-Methoxyisatin)

[1]

Executive Summary & Chemical Identity

4-Methoxyindoline-2,3-dione (4-Methoxyisatin) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its more common 5-substituted analogs, the 4-methoxy derivative offers a unique electronic environment due to the proximity of the electron-donating methoxy group to the C-3 carbonyl and the N-1 amine.[1] This steric and electronic positioning significantly influences the reactivity of the C-3 ketone, making it a critical intermediate for designing selective kinase inhibitors, antiviral agents, and neuroprotective compounds.[1]

Physicochemical Profile

| Property | Data |

| IUPAC Name | 4-Methoxy-1H-indole-2,3-dione |

| CAS Number | 108937-87-7 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol, DCM; sparingly soluble in water.[1] |

| pKa (Predicted) | ~9.33 (N-H acidity) |

| Melting Point | 197–200 °C (Decomposition often observed) |

Synthetic Strategies

The synthesis of 4-methoxyisatin presents a specific regiochemical challenge not found in 5-substituted isatins.

Method A: The Sandmeyer Route (Classic)

The traditional Sandmeyer isonitrosoacetanilide synthesis uses 3-methoxyaniline (m-anisidine) as the starting material.

-

Mechanism: Reaction with chloral hydrate and hydroxylamine yields the isonitroso intermediate.[2]

-

Critical Issue: Cyclization in concentrated sulfuric acid can occur at the position ortho to the amino group (yielding 4-methoxyisatin) or para to the amino group (yielding 6-methoxyisatin).

-

Outcome: The 6-isomer is typically the major product due to steric hindrance at the 4-position. Separation requires fractional crystallization or chromatography, reducing the yield of the desired 4-isomer.[1]

Method B: Oxidative Cyclization (High Fidelity)

A more regioselective approach involves the direct oxidation of 4-methoxyindole. This method circumvents the isomer separation issue entirely.

-

Reagents: Pyridinium chlorochromate (PCC) and Aluminum Chloride (AlCl₃).[1]

-

Mechanism: Oxidation of the C-2/C-3 bond of the indole core.

Synthesis Workflow Diagram

Figure 1: Comparison of synthetic routes.[1] Method B is preferred for high-purity generation of the 4-methoxy isomer.[1]

Chemical Reactivity & Derivatization

The 4-methoxy group acts as an electron-donating group (EDG) through resonance, but its position at C-4 exerts a specific "ortho-effect" on the C-3 carbonyl.[1]

Key Reactivity Zones[1]

-

C-3 Carbonyl (Ketone): The most reactive site. Condensation with primary amines (hydrazines, semicarbazides) yields Schiff bases.[1] The 4-methoxy group slightly reduces the electrophilicity of C-3 compared to unsubstituted isatin, but reactions proceed readily under acid catalysis.[1]

-

N-1 Amine (Lactam): The acidic proton (pKa ~9.3) allows for N-alkylation or N-acylation using weak bases (e.g., K₂CO₃) and alkyl halides.[1]

-

C-5 Position: The aromatic ring is activated by the nitrogen lone pair. Electrophilic aromatic substitution (bromination, nitration) occurs predominantly at C-5.[1]

Reactivity Logic Diagram

Figure 2: Primary reactivity nodes of the 4-methoxyisatin scaffold.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 4-Methoxyisatin via PCC Oxidation Rationale: This protocol is selected for its regiochemical precision, avoiding the yield loss associated with separating the 4- and 6-isomers in the Sandmeyer method.[1]

Reagents:

-

4-Methoxyindole (1.0 equiv)[1]

-

Pyridinium Chlorochromate (PCC) (8.0 equiv)[1]

-

Aluminum Chloride (AlCl₃) (0.3 equiv)[1]

-

1,2-Dichloroethane (DCE) (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (e.g., 100 mg, 0.68 mmol) in dry DCE (10 mL).

-

Oxidant Addition: In a separate vessel, prepare a suspension of PCC (1.17 g, 5.44 mmol) in DCE (10 mL). Add this suspension to the indole solution.

-

Catalyst Addition: Add AlCl₃ (27 mg, 0.20 mmol) to the mixture. Note: AlCl₃ acts as a Lewis acid to activate the oxidation.

-

Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen or Argon) for 2 hours . Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the indole spot.

-

Workup: Concentrate the reaction mixture to dryness under reduced pressure.

-

Purification: Resuspend the residue in a minimum amount of DCM/Hexane. Purify via flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane 1:1).

-

Yield: Isolate 4-methoxyisatin as a yellow powder. Typical yields range from 50-60%.[1]

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C-2/C-3 indole protons and the retention of the methoxy singlet (~3.8 ppm) and aromatic protons.

-

IR: Appearance of two strong carbonyl bands (C=O) at ~1730 cm⁻¹ (ketone) and ~1610 cm⁻¹ (amide).

Medicinal Chemistry Applications

The 4-methoxyisatin scaffold is a versatile pharmacophore.[1]

Kinase Inhibition

Isatin derivatives are potent ATP-competitive inhibitors of kinases.[1] The 4-methoxy substitution pattern alters the shape of the binding pocket interaction, particularly in:

-

CDK2 (Cyclin-dependent kinase 2): 4-substituted isatins have shown selectivity in inhibiting CDK2, a target for cancer therapy.[1]

-

GSK3β (Glycogen synthase kinase-3 beta): Used in neurodegenerative disease research.[1]

Antiviral Activity

Thiosemicarbazone derivatives of 4-methoxyisatin have been investigated for activity against RNA viruses.[1] The C-3 Schiff base moiety coordinates with metal ions (Cu, Zn) in the active sites of viral proteases or polymerases.[1]

Antioxidant Potential

The electron-donating nature of the methoxy group enhances the radical scavenging capability of the indole ring, making these derivatives candidates for reducing oxidative stress in biological systems.[1]

References

-

ChemicalBook. (2025).[3] 4-Methoxy-indoline-2,3-dione Properties and Synthesis.

-

Silva, B. V., et al. (2010).[1] An alternative separation of 4-bromo- and 6-bromo-isatin using high-speed counter-current chromatography.[1] Journal of the Brazilian Chemical Society.

-

Organic Chemistry Portal. (2023). The Sandmeyer Reaction: Mechanism and Applications.

-

BenchChem. (2025). C3 Carbonyl Reactivity in Substituted Isatins.

-

PubChem. (2025).[4] 4-Methoxyindole-2,3-dione Compound Summary.[1]

Introduction: The Privileged Scaffold of Isatin and the Significance of the 4-Methoxy Moiety

An In-Depth Technical Guide to 4-Methoxyindoline-2,3-dione for Drug Development Professionals

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered immense interest within the medicinal chemistry community.[1][2] Its unique structural features, including two adjacent carbonyl groups at positions 2 and 3 and a reactive lactam nitrogen, make it a synthetically versatile scaffold. This versatility allows for extensive structural modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.[3][4] Isatin and its analogues have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, establishing the isatin core as a "privileged scaffold" in drug discovery.[1][2][3][4][5]

Among the numerous substituted isatins, this compound (also known as 4-methoxyisatin) represents a key analogue. The introduction of a methoxy group at the C4 position of the aromatic ring significantly influences the molecule's electronic and steric properties. This substitution can modulate its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets. Understanding the synthesis, reactivity, and pharmacological profile of 4-methoxyisatin is therefore critical for researchers aiming to leverage this scaffold for the rational design of novel therapeutics. This guide serves as a comprehensive technical resource, synthesizing field-proven insights on its chemical properties, synthesis, and potential applications in modern drug development.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for any experimental design, from synthesis to biological screening. The key physicochemical data for this compound are summarized below.[6]

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Not specified, reported as a solid |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.33 ± 0.20 |

| Storage Temperature | Room temperature |

Synthesis of this compound

The efficient synthesis of the 4-methoxyisatin core is the first critical step in any research and development program. While various methods exist for isatin synthesis, a common and reliable approach for this specific analogue involves the direct oxidation of the corresponding indole precursor, 4-methoxyindole.

Causality in Experimental Design: The Oxidation of 4-Methoxyindole

The selected methodology leverages a potent but controlled oxidation system to convert the electron-rich indole ring into the desired α-dicarbonyl system of the isatin. The choice of pyridinium chlorochromate (PCC) as the oxidizing agent is deliberate; it is strong enough to effect the desired transformation but is generally less prone to over-oxidation and cleavage of the heterocyclic ring compared to harsher reagents like potassium permanganate or chromic acid. The addition of a Lewis acid, such as aluminum chloride (AlCl₃), acts as a catalyst. It likely coordinates to the carbonyl oxygen of an intermediate, enhancing the electrophilicity of the adjacent carbon and facilitating the final oxidation step. The reaction is conducted at an elevated temperature (80 °C) to provide the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Synthesis via Oxidation

This protocol details the synthesis of this compound from 4-methoxyindole.[6]

Materials:

-

4-methoxyindole

-

Pyridinium chlorochromate (PCC)

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (DCE)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and heating apparatus

-

Fast column chromatography (FCC) setup with silica gel

Procedure:

-

Prepare a solution of pyridinium chlorochromate (PCC) (8.0 equivalents) in 1,2-dichloroethane (DCE).

-

In a separate flask, dissolve 4-methoxyindole (1.0 equivalent) in DCE.

-

Add the 4-methoxyindole solution to the PCC solution.

-

To this mixture, add aluminum chloride (0.3 equivalents).

-

Heat the reaction mixture at 80 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

-

Purify the resulting residue using fast column chromatography on silica gel. Elute with a mixture of ethyl acetate and hexane (1:1 v/v).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a yellow powder. The reported yield for this method is approximately 53%.[6]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The pharmacological versatility of the isatin scaffold stems directly from its rich chemical reactivity. The 4-methoxyisatin core offers several key sites for chemical modification, allowing for the systematic development of derivative libraries to probe structure-activity relationships (SAR).

-

C3-Carbonyl Group: This is the most reactive site. The electrophilic C3-keto group readily undergoes condensation reactions with a wide range of nucleophiles, particularly primary amines and compounds with active methylene groups. This reactivity is the basis for forming Schiff bases (isatin-imines) and Knoevenagel condensation products, which are prominent in many biologically active isatin derivatives.

-

N1-Lactam Proton: The proton on the lactam nitrogen is acidic (predicted pKa ≈ 9.33) and can be removed by a suitable base.[6] The resulting anion is a potent nucleophile, facilitating N-alkylation, N-acylation, and N-arylation reactions.[5] This site is crucial for introducing substituents that can modulate solubility, cell permeability, and target engagement.

-

Aromatic Ring (Positions 5, 6, 7): The benzene ring can undergo electrophilic aromatic substitution reactions. The existing methoxy group at C4 is an ortho-, para-directing activator, meaning further substitutions (e.g., halogenation, nitration) would be directed primarily to the C5 and C7 positions. Such modifications can fine-tune the electronic properties and steric profile of the molecule.

Caption: Key reactive sites on the 4-methoxyisatin scaffold.

Biological and Pharmacological Profile

Isatin and its derivatives are well-documented to exhibit a wide array of pharmacological activities, making them attractive scaffolds for targeting multiple diseases.[3][4] The introduction of the 4-methoxy group can enhance or modify these inherent properties.

Anticancer Activity

The isatin scaffold is a cornerstone of many potent anticancer agents.[7] Derivatives act through various mechanisms, including the inhibition of protein kinases (e.g., VEGFR-2, EGFR), disruption of microtubule polymerization, and induction of apoptosis via caspase activation.[7] Isatin-based compounds have shown efficacy against a range of cancer cell lines, including those of the breast, colon, and lung, with many exhibiting favorable cytotoxicity against cancer cells over normal cells.[7] The 4-methoxy substitution can enhance these activities by improving binding affinity to target enzymes or by altering cellular uptake.

Antimicrobial and Antiviral Activities

Isatin derivatives have demonstrated significant activity against various pathogens. Their antitubercular action is particularly noteworthy, with some compounds showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[1] The mechanism often involves the inhibition of essential mycobacterial enzymes.[1] Furthermore, isatin-based molecules have been investigated as antiviral agents, including activity against HIV, by targeting viral enzymes.[3]

Anti-inflammatory and Analgesic Effects

Several isatin derivatives exhibit anti-inflammatory properties, which are often attributed to the inhibition of inflammatory pathways and enzymes like cyclooxygenase (COX).[8] This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives of related dione structures have also shown potent analgesic activity.[9][10]

Neuroprotective and CNS Activities

Endogenous isatin is found in mammalian brain tissue and is believed to have a neuromodulatory role.[1] This has spurred research into synthetic isatin derivatives for central nervous system (CNS) disorders. Compounds have been developed with anticonvulsant, antidepressant, and anxiolytic properties.[1][2] Their neuroprotective effects may stem from the ability to protect neurons from oxidative stress and excitotoxicity.

Antioxidant Activity

Derivatives of methoxyisatin have been specifically studied for their antioxidant potential.[11] The methoxy group, being an electron-donating group, can help stabilize free radicals, thereby conferring antioxidant properties. This is often evaluated using assays such as DPPH radical scavenging.[11] This activity is relevant not only for neuroprotection but also for mitigating oxidative stress implicated in a wide range of pathologies.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity but a practical starting point for drug discovery campaigns. Its well-defined reactive sites allow for the creation of focused chemical libraries aimed at optimizing a desired biological activity.

The drug discovery process typically follows a logical workflow, starting with the lead scaffold. The 4-methoxyisatin core is subjected to a series of chemical modifications at its key reactive positions (N1, C3, and the aromatic ring). The resulting library of new chemical entities (NCEs) is then screened against a panel of biological targets (e.g., kinases, microbial enzymes, receptors). Hits from this primary screening are further evaluated in secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ values). This iterative process of synthesis and screening, guided by structure-activity relationship (SAR) analysis, allows for the rational design of optimized drug candidates with improved efficacy and reduced toxicity.

Sources

- 1. rjwave.org [rjwave.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. 4-Methoxy-indoline-2,3-dione | 108937-87-7 [chemicalbook.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Operational Safety and Handling of 4-Methoxyindoline-2,3-dione

Executive Summary & Chemical Identity

4-Methoxyindoline-2,3-dione (commonly 4-Methoxyisatin ) is a privileged heterocyclic scaffold used extensively in the synthesis of spiro-oxindoles, kinase inhibitors, and Schiff base ligands.[1] Unlike its more common 5-methoxy isomer, the 4-methoxy derivative presents unique steric and electronic properties due to the proximity of the methoxy group to the C3 carbonyl.

This guide provides a rigorous safety and operational framework for researchers handling this compound. It moves beyond basic Safety Data Sheet (SDS) summaries to address the practical realities of bench-top manipulation, storage stability, and synthetic reactivity.

Molecular Profile

| Property | Detail |

| IUPAC Name | 4-Methoxy-1H-indole-2,3-dione |

| Common Name | 4-Methoxyisatin |

| CAS Registry Number | 23426-31-5 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Orange to dark red crystalline powder |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water/Hexanes |

Hazard Identification & Risk Assessment

While isatin derivatives are often classified as general irritants, the specific metabolic breakdown products and reactive intermediates of methoxy-substituted indoles require elevated caution.

Core Hazards (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Hidden Hazard (Metabolic): Potential metabolism to m-anisidine (3-methoxyaniline) derivatives in vivo, which are known toxicological hazards.

The "Electrophilic Trap" Risk

The C3 carbonyl of 4-methoxyisatin is highly electrophilic. Upon contact with biological nucleophiles (proteins/DNA), it can form Schiff bases. This reactivity, while useful in synthesis, poses a sensitization risk.

Decision Logic: PPE & Containment

The following diagram outlines the decision matrix for handling 4-methoxyisatin based on quantity and state.

Figure 1: Risk-based decision tree for Personal Protective Equipment (PPE) selection.

Strategic Storage & Stability

4-Methoxyisatin is relatively stable but susceptible to oxidative degradation and hydrolysis under specific conditions.

-

Moisture Sensitivity: The lactam ring is stable to neutral hydrolysis, but the C3 carbonyl can hydrate (gem-diol formation) in the presence of atmospheric moisture, altering stoichiometry in precise reactions.

-

Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).

-

-

Light Sensitivity: Substituted isatins can undergo photodegradation over long periods.

-

Protocol: Use amber glass vials wrapped in foil.

-

-

Temperature: Store at 2–8°C . While stable at room temperature for days, long-term storage requires refrigeration to prevent slow oxidation to isatoic anhydride derivatives.

Operational Handling & Synthesis Protocols

Solubilization & Weighing

The Static Hazard: As a dry crystalline powder, 4-methoxyisatin is prone to static charge. This causes "flying powder" during weighing, increasing inhalation risk.

-

Mitigation: Use an anti-static gun or ionizer bar in the balance enclosure.

-

Solvent Choice:

-

Preferred: DMSO or DMF (High solubility).

-

Avoid: Diethyl ether (Low solubility).

-

Note: In alcohols (MeOH/EtOH), reversible hemiketal formation may occur at C3, which can complicate NMR interpretation but usually does not hinder reactivity.

-

Synthesis Workflow: The Regioselectivity Challenge

When synthesizing 4-methoxyisatin via the Sandmeyer route (from 3-methoxyaniline), a critical safety and purity challenge arises: Regioisomer formation . Cyclization occurs at both the ortho and para positions relative to the methoxy group, yielding a mixture of 4-methoxyisatin and 6-methoxyisatin.

Why this matters for safety: Separation often requires column chromatography using large volumes of solvent (Hexane/Ethyl Acetate), increasing fire/exposure risk.

Validated Synthesis & Safety Workflow

The following diagram illustrates the critical control points (CCPs) in the synthesis and handling workflow.

Figure 2: Synthetic pathway emphasizing the regioselectivity bottleneck and high-hazard acid cyclization step.

Reaction Specifics: C3 Functionalization

When using 4-methoxyisatin to synthesize Schiff bases (e.g., with hydrazines or amines):

-

Catalysis: Acetic acid is often used. Ensure proper venting of acid vapors.

-

Exotherm: Condensation reactions are generally mildly exothermic. On scales >10g, add the amine dropwise to the isatin suspension to control heat evolution.

Emergency Response & Waste Management

Spill Cleanup

-

Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel or use a HEPA-filtered vacuum.

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer (though rare for isatin solutions).

First Aid

-

Eye Contact: Flush immediately for 15 minutes. The dione structure is a strong irritant; delayed flushing can lead to corneal clouding.

-

Skin Contact: Wash with soap and water. Do not use ethanol to wash skin; this increases the permeability of the skin to the organic compound, potentially enhancing systemic absorption.

Waste Disposal

-

Categorization: Non-halogenated organic solid/liquid (unless halogenated solvents are used).

-

Neutralization: No specific deactivation required, but high-temperature incineration is the standard disposal method to ensure destruction of the indole core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23426-31-5 (4-Methoxyisatin). Retrieved from [Link]

-

Silva, B. N. M., et al. (2001). Synthesis and Biological Evaluation of Isatin Derivatives. (General grounding on Isatin reactivity and Sandmeyer synthesis safety). Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

A Technical Guide to the Physical Characteristics of 4-Methoxyindoline-2,3-dione

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 4-Methoxyindoline-2,3-dione (also known as 4-Methoxyisatin). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical principles to serve as a foundational reference. We delve into the compound's physicochemical properties, detailed spectroscopic profile, and the experimental methodologies required for its characterization, ensuring a framework of scientific integrity and practical application.

Introduction

This compound (CAS No: 108937-87-7) is a substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. The introduction of a methoxy group at the 4-position of the indole ring significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] An accurate and thorough understanding of its physical characteristics is paramount for its synthesis, purification, identification, and formulation. This guide establishes a baseline for these properties, grounded in both reported data and predictive analysis based on established chemical principles.

Core Physicochemical Properties

The fundamental physical properties of a compound are the primary determinants of its behavior in both laboratory and physiological environments. These characteristics are essential for quality control, purity assessment, and formulation development.

| Property | Data | Source |

| IUPAC Name | 4-Methoxy-1H-indole-2,3-dione | N/A |

| Synonyms | 4-Methoxyisatin | N/A |

| CAS Number | 108937-87-7 | [2][3] |

| Molecular Formula | C₉H₇NO₃ | [4][5] |

| Molecular Weight | 177.16 g/mol | [4][5] |

| Appearance | Yellow powder | [2] |

Molecular Structure and Weight

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrrolidine-2,3-dione ring. A methoxy (-OCH₃) group is substituted at the C4 position of the benzene ring. Its molecular formula is C₉H₇NO₃, corresponding to an exact molecular weight of 177.16 g/mol . This value is the foundational data point for mass spectrometry analysis.

Appearance and Physical State

At ambient temperature and pressure, this compound is reported as a yellow powder.[2] The color is characteristic of the extended π-conjugated system present in the isatin core. Its solid state is indicative of strong intermolecular forces, a common feature of molecules capable of hydrogen bonding and π-π stacking.

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. A sharp, defined melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. While a specific melting point for the 4-methoxy isomer is not prominently available in the reviewed literature, its isomer, 5-Methoxyisatin, exhibits a high melting point in the range of 200-205 °C.[5][6] It is reasonable to hypothesize that this compound also has a similarly high melting point due to its rigid, planar structure and its capacity for strong intermolecular hydrogen bonding via the N-H proton and the carbonyl oxygens.

Solubility Profile

Solubility is a cornerstone of drug development, profoundly impacting bioavailability and formulation. The solubility of this compound in various solvents dictates the choice of reaction media for synthesis, solvents for purification (e.g., recrystallization), and vehicles for biological assays. Interestingly, the related 5-methoxy isomer is reported to be soluble in cold water.[7][8][9] This suggests that the polarity imparted by the two carbonyl groups and the potential for hydrogen bonding may overcome the hydrophobicity of the aromatic system to some extent. A full solubility profile in aqueous buffers, polar aprotic solvents (e.g., DMSO, DMF), and non-polar organic solvents would be a critical dataset for any development program.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a definitive chemical fingerprint.

Caption: Workflow for the physical and structural characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show several key signals:

-

Aromatic Protons: Three protons on the benzene ring (at C5, C6, C7) would appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would definitively confirm the 4-position substitution.

-

Methoxy Protons: A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Amide Proton: A broad singlet corresponding to the N-H proton. Its chemical shift can be highly variable and is dependent on solvent and concentration, but it would likely appear downfield (> δ 10 ppm) in a solvent like DMSO-d₆.

-

-

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-185 ppm) corresponding to the C2 (amide) and C3 (ketone) carbonyls.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C4) would be significantly shielded.

-

Methoxy Carbon: A signal around δ 55-60 ppm, characteristic of the methoxy carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

-

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ for the N-H bond of the indole nitrogen.

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

-

C=O Stretches: This is a key diagnostic region. Two distinct and strong absorption bands are expected for the two carbonyl groups between 1680 and 1750 cm⁻¹. The exact positions can help distinguish the amide (C2) from the ketone (C3).

-

C=C Stretches: Aromatic ring stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band characteristic of the aryl-alkyl ether linkage of the methoxy group is expected in the 1200-1280 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation pattern, which aids in structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₇NO₃.

-

Molecular Ion Peak [M]⁺•: The electron ionization (EI) spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 177.

-

Key Fragmentation Patterns: Common fragmentation pathways would likely include the loss of stable neutral molecules or radicals, such as:

-

Loss of CO (m/z 149)

-

Loss of the methoxy radical (•OCH₃) (m/z 146)

-

Loss of a methyl radical (•CH₃) from the methoxy group (m/z 162)

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound was not found, studies on related indoline and isoindoline structures reveal common motifs.[10][11][12] The indoline-dione core is typically planar or nearly planar.[10] In the crystal lattice, molecules are expected to be linked by intermolecular N-H···O hydrogen bonds, forming chains or sheets. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are highly probable. These strong, directional intermolecular forces collectively account for the high melting point and crystalline nature of this class of compounds.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines validated, step-by-step procedures for determining key physical characteristics.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Causality Note: A slow heating ramp is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate measurement. A broad range (> 2 °C) indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Protocol for Spectroscopic Sample Preparation

Modern spectroscopic techniques often require minimal sample preparation.

3.2.1 NMR Sample Preparation (for DMSO-d₆)

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Mixing: Gently vortex or swirl the vial until the sample is fully dissolved. DMSO is an excellent solvent for many polar organic compounds and will allow for the observation of exchangeable protons like N-H.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and place it in the NMR spectrometer for analysis.

3.2.2 IR Spectroscopy Sample Preparation (FTIR-ATR)

-

Background Scan: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from ambient CO₂ and water vapor.

-

Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum. The IR beam interacts with the sample at the surface of the crystal, making this a near-non-destructive technique that requires no sample dilution (like KBr pellets).

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Conclusion

This compound is a yellow, crystalline solid with the molecular formula C₉H₇NO₃. Its physical characterization is defined by a high melting point, a predictable spectroscopic fingerprint across NMR, IR, and MS, and a solid-state structure dominated by strong intermolecular forces. The methodologies and predictive data presented in this guide provide a robust framework for researchers to ensure the identity, purity, and quality of this important synthetic intermediate, thereby supporting its application in the advancement of chemical and pharmaceutical sciences.

References

-

IUCrData. Crystal structure of 4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3'. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

NIST WebBook. 4-Methoxycinnamic acid, TMS derivative. Available from: [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

-

PubChem. 5-Methoxyisatin | C9H7NO3 | CID 38333. Available from: [Link]

-

PMC. Crystal structures of 2-methoxyisoindoline-1,3-dione.... Available from: [Link]

-

University of Wisconsin. NMR: Intermediate Level, Spectrum 5. Available from: [Link]

-

PubChem. 4-Methoxyquinoline | C10H9NO | CID 521938. Available from: [Link]

-

ResearchGate. Crystal structures of 2-methoxyisoindoline-1,3-dione.... Available from: [Link]

-

MySkinRecipes. 4-Methoxy-indoline-2,3-dione. Available from: [Link]recipes.com/ingredient-info/4-methoxy-indoline-2-3-dione)

Sources

- 1. 4-Methoxy-indoline-2,3-dione [stage0.myskinrecipes.com]

- 2. 4-Methoxy-indoline-2,3-dione | 108937-87-7 [chemicalbook.com]

- 3. 4-Methoxy-indoline-2,3-dione | 108937-87-7 [chemicalbook.com]

- 4. 5-Methoxyisatin | C9H7NO3 | CID 38333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Methoxyisatin | 39755-95-8 | TCI AMERICA [tcichemicals.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. 5-Methoxyisatin CAS#: 39755-95-8 [m.chemicalbook.com]

- 9. 5-Methoxyisatin | 39755-95-8 [chemicalbook.com]

- 10. Crystal structure of 4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Methoxyindoline-2,3-dione in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) core represents a privileged scaffold, a structural framework that consistently appears in biologically active compounds. Its unique combination of a planar, aromatic system and reactive ketone functionalities makes it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds. Among the various substituted isatins, 4-methoxyindoline-2,3-dione (also known as 4-methoxyisatin) has emerged as a particularly valuable building block in drug discovery. The presence of the electron-donating methoxy group at the 4-position of the indole ring significantly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity profile. This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this compound, offering detailed protocols and insights for researchers in drug development.

Core Synthesis of this compound: The Sandmeyer Approach

The classical and most widely employed method for the synthesis of isatins, including the 4-methoxy derivative, is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization. For the synthesis of this compound, the starting material is 3-methoxyaniline.[3] The regioselectivity of the cyclization of the intermediate from a meta-substituted aniline is a key consideration.[4]

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve chloral hydrate (0.12 mol) and sodium sulfate (1.1 mol) in 400 mL of water.

-

In a separate beaker, prepare a solution of 3-methoxyaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.1 mol).

-

Add the 3-methoxyaniline solution to the chloral hydrate solution.

-

Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water and add it to the reaction mixture.

-

Heat the mixture to 60-70 °C with vigorous stirring. A thick paste will form. Continue heating at 80-100 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry to obtain the isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

-

Carefully add concentrated sulfuric acid (200 mL) to a 500 mL beaker and heat it to 60 °C.

-

Slowly add the dried isonitrosoacetanilide intermediate (0.1 mol) in small portions to the sulfuric acid, maintaining the temperature between 60-70 °C.

-

After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.

-

Carefully pour the hot reaction mixture onto crushed ice (500 g).

-

Allow the mixture to stand for 1 hour, then filter the resulting orange precipitate.

-

Wash the solid with cold water and dry to yield this compound.

Note: This is a generalized protocol based on the classical Sandmeyer synthesis. Optimization of reaction times, temperatures, and purification methods may be necessary to achieve desired yields and purity.

The Influence of the 4-Methoxy Group: A Gateway to Enhanced Biological Activity

The introduction of a methoxy group at the 4-position of the isatin ring has profound implications for its chemical and biological properties. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate the reactivity of the carbonyl groups and the N-H bond. This electronic effect plays a crucial role in the interaction of 4-methoxyisatin derivatives with biological targets.[5]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents. The isatin scaffold can be readily modified at the C3 and N1 positions to generate a library of compounds with diverse functionalities.

Schiff Bases of 4-Methoxyisatin

The condensation of the C3-carbonyl group of 4-methoxyisatin with various primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer effects.[6][7]

Protocol 2: General Synthesis of Schiff Bases from this compound

-

Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Add the desired primary amine (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon) | 5.64 ± 0.68 | [8] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver) | 23.18 ± 0.45 | [8] |

| Platinum(IV) Complex 1 | HCT116 (Colon) | 19 ± 6 | [9] |

| Platinum(IV) Complex 1 | HepG2 (Liver) | 21 ± 5 | [9] |

| Platinum(IV) Complex 1 | MCF-7 (Breast) | 22 ± 6 | [9] |

| 5-bromo-6-fluoro-isatin derivative | K562 (Leukemia) | 2.32 | [10] |

| 5,7-dibromoisatin derivative | HT-29 (Colon) | 2.67 | [10] |

Note: The table includes data for various methoxy- and other substituted isatin derivatives to provide a comparative context for anticancer activity.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} end_dot Caption: Synthesis of Schiff bases from 4-methoxyisatin.

Spirooxindoles Derived from 4-Methoxyisatin

Spirooxindoles, characterized by a spiro-fused ring system at the C3 position of the oxindole core, are another important class of compounds with significant anticancer potential. Three-component reactions involving isatins, an active methylene compound, and a source of ammonia or an amine are a powerful tool for the construction of these complex scaffolds.[11][12][13]

Protocol 3: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

-

In a round-bottom flask, dissolve this compound (1 mmol), an arylamine (1 mmol), and a cyclic 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione) (1 mmol) in 10 mL of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

The resulting precipitate is collected by filtration.

-

Wash the solid product with cold ethanol and dry to obtain the spirooxindole derivative.

Antiviral and Neuroprotective Applications

Beyond cancer, derivatives of this compound have shown promise as antiviral and neuroprotective agents.

Antiviral Activity

The isatin scaffold has been explored for its activity against a range of viruses. While specific data for 4-methoxyisatin derivatives is emerging, the general antiviral potential of isatins is well-documented. For instance, certain dihydroxytriphenylmethane derivatives have shown significant anti-herpes simplex virus type 1 (HSV-1) activity.[14]

| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |

| 4,4'-dihydroxytriphenylmethane derivative 3b | HSV-1 | 0.79 | [14] |

Neuroprotective Effects

The neuroprotective properties of isatin and its derivatives are an active area of research. Methoxy-substituted compounds, in general, have been investigated for their potential to mitigate neurotoxicity. For example, certain methoxyflavone derivatives have demonstrated significant neuroprotective activities against glutamate-induced toxicity in primary cultured rat cortical cells.[15] The mechanism of neuroprotection by isatin derivatives may involve multiple pathways, including the reduction of oxidative stress and modulation of inflammatory responses.[1][16]

Conclusion and Future Directions

This compound stands as a testament to the power of substituent effects in medicinal chemistry. The strategic placement of a methoxy group on the isatin core provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in drug discovery. Future research will likely focus on elucidating the specific molecular targets of 4-methoxyisatin derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical studies. The detailed protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule in the quest for new and effective medicines.

References

-

Mibu, N., Yokomizo, K., Uyeda, M., & Sumoto, K. (2005). Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. Chemical & Pharmaceutical Bulletin, 53(9), 1171–1174. [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

-

Singh, H., Kumar, V., Singh, P., & Kumar, V. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry Letters, 62, 128645. [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

-

Li, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2018). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 23(11), 2983. [Link]

-

ResearchGate. (n.d.). formation of the 4-substituted-isatin; Pathway b. Retrieved from [Link]

-

Peyton, D. H., & Reigle, J. C. (2012). Synthesis of Substituted Isatins. ACS Medicinal Chemistry Letters, 3(2), 128–132. [Link]

-

da Silva, A. B. F., de Oliveira, T. A., & Ferreira, V. F. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 628525. [Link]

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2009). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 14(7), 2465–2476. [Link]

-

Wang, X., Bartberger, M. D., & Kurumbail, R. G. (2009). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 11(18), 4148–4151. [Link]

-

Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2123–2127. [Link]

-

Panda, S. S., & Girgis, A. S. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(85), 53967–53993. [Link]

-

Wattanathorn, J., Tiamkao, S., Madyaring, A., & Muchimapura, S. (2011). Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. Phytotherapy Research, 25(12), 1868–1873. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxy-1,2-thiazinane-1,1-dioxide (13) and 3-vinyl[1][14]thiazinane- 1,1-dioxide (15). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Antiviral activity (EC 50 ) and cytotoxicity (CC 50 ) of CHAs.... Retrieved from [Link]

-

Yu, F., Huang, R., Ni, H., Fan, J., Yan, S., & Lin, J. (2013). Three-component stereoselective synthesis of spirooxindole derivatives. Green Chemistry, 15(2), 444-450. [Link]

-

Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2123–2127. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Z., et al. (2017). Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model. Neurochemical Research, 42(5), 1438–1452. [Link]

-

Wiley Online Library. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of Schiff's Base Derivatives of 4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-Yl)Benzenesulfonamide as Cathepsin B Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect. Retrieved from [Link]

-

Al-Khazraji, A. A., & Al-Amiery, A. A. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 882. [Link]

-

ResearchGate. (n.d.). Three-component synthesis of spirooxindoles 4a-4g. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (n.d.). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Ilyin, A. P., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7509. [Link]

-

Karbala International Journal of Modern Science. (n.d.). Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. Retrieved from [Link]

-

Al-Jibouri, M. N. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Catalysts, 12(10), 1195. [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). Retrieved from [Link]

-

LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]

-

Sheng, R., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 14949. [Link]

-

Al-khuzaie, D. A., & Al-Safi, Y. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]

-

Sha, F., Gao, X., & Li, Z. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 10, 1208–1213. [Link]

-

Hilaris Publisher. (n.d.). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

-

Van der Waals, J., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Molecules, 27(4), 1252. [Link]

-

MDPI. (n.d.). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Retrieved from [Link]

-

Sha, F., Gao, X., & Li, Z. (2014). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of the Serbian Chemical Society, 79(10), 1187–1195. [Link]

-

The Distant Reader. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Retrieved from [Link]

Sources

- 1. Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. m-Anisidine 3-Methoxyaniline [sigmaaldrich.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex [mdpi.com]

- 10. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 14. Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes & Protocols for Cell-Based Assays Involving 4-Methoxyindoline-2,3-dione and Its Analogs

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery

The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic motif recognized in medicinal chemistry for its "privileged" nature. This core structure is found in a variety of naturally occurring compounds and has served as a versatile template for the synthesis of numerous derivatives with a broad spectrum of biological activities. These activities include antimicrobial, antiprotozoal, and notably, anticancer properties.[1][2] The reactivity of the C3-carbonyl group and the ease of substitution on the aromatic ring make isatin an ideal starting point for generating chemical diversity to probe complex biological systems.

This guide focuses on 4-Methoxyindoline-2,3-dione , a specific derivative of the isatin scaffold. While research on this exact molecule is emerging, the functionalization at the 4-position with a methoxy group is of significant interest. Studies on closely related analogs have demonstrated that such substitutions can confer potent biological effects, particularly in the context of cancer cell biology. Derivatives incorporating a 4-methoxy group have been shown to exhibit significant cytotoxicity against various cancer cell lines, operating through the induction of programmed cell death, or apoptosis.[3]

These application notes are designed for researchers, scientists, and drug development professionals. They provide not just step-by-step protocols but also the underlying scientific principles and field-proven insights required to effectively characterize the biological effects of this compound and other novel isatin derivatives in cell-based models.

Chapter 1: Understanding the Pro-Apoptotic Potential of 4-Methoxy-Substituted Derivatives

The primary mechanism of action identified for many cytotoxic isatin derivatives is the induction of apoptosis. Apoptosis is an orderly, energy-dependent process of cell suicide that is critical for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. One study on a novel series of 4-methoxy-substituted (cis-khellactone) derivatives demonstrated potent induction of apoptosis through the intrinsic, or mitochondrial, pathway.[3]

This pathway is initiated by cellular stress and converges on the mitochondria. The loss of mitochondrial membrane potential (MMP) is a key initiating event, leading to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.[4][5] This cascade is driven by initiator caspases (e.g., Caspase-9) and effected by executioner caspases (e.g., Caspase-3 and -7), which cleave a host of cellular substrates, culminating in the dismantling of the cell.[4][6]

Quantitative Data Example: Cytotoxicity of a 4-Methoxy-Substituted Analog

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for a representative 4-methoxy-substituted compound (compound 12e from the cited study) against several human cancer cell lines, as determined by the MTT assay.[3] This data serves as a critical benchmark for designing dose-response experiments for new derivatives like this compound.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HEPG-2 | Human Liver Carcinoma | 6.1 |

| SGC-7901 | Human Gastric Carcinoma | 9.2 |

| LS174T | Human Colon Carcinoma | 7.5 |

Chapter 2: A Hierarchical Workflow for Compound Characterization

A logical, stepwise approach is essential when evaluating a novel compound. The workflow begins with broad screening to determine overall cytotoxicity and progresses to more specific, mechanistic assays to elucidate the mode of action. This hierarchical approach ensures efficient use of resources and builds a comprehensive biological profile of the compound.

Caption: Hierarchical workflow for characterizing a novel bioactive compound.

Chapter 3: Experimental Protocols

Application Note 1: Determining Cell Viability and IC₅₀ via MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

-

Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X stock solution series of this compound in complete culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blanks from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application Note 2: Quantifying Apoptosis by Annexin V & Propidium Iodide Staining

Principle of the Assay: In the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (rarely observed)

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at the determined IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control. A known apoptosis inducer like staurosporine should be used as a positive control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or Trypsin-EDTA. Pool all cells from each condition.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Use unstained and single-stained controls to set compensation and gates correctly.

-

Acquire at least 10,000 events per sample.

-

Data Analysis:

-

Generate quadrant plots to distinguish the four cell populations.

-

Quantify the percentage of cells in each quadrant, paying particular attention to the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Application Note 3: Probing the Intrinsic Apoptosis Pathway

The induction of the intrinsic apoptotic pathway is a key mechanism for many anticancer compounds.[3] This pathway can be interrogated by measuring two key events: the dissipation of the mitochondrial membrane potential (MMP) and the subsequent activation of executioner caspases.

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

Protocol 3a: Caspase-3/7 Activity Assay (Luminescent)

Principle of the Assay: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a specific recognition site for Caspase-3 and -7.[6] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin). The resulting luminescent signal is proportional to the amount of active Caspase-3/7 in the sample.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

-

Treat cells with this compound as described in the MTT protocol.

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the prepared reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average luminescence from the "no-cell" blanks.

-

Calculate the fold change in caspase activity relative to the vehicle control.

References

-

Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. (2017). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2025). ResearchGate. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Medicinal Chemistry. [Link]

-

Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central. [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. [Link]

-

Suppressive Effect of 4-Hydroxy-2-(4-Hydroxyphenethyl) Isoindoline-1,3-Dione on Ovalbumin-Induced Allergic Asthma. (n.d.). PubMed. [Link]

-

Measuring apoptosis: caspase inhibitors and activity assays. (2014). PubMed. [Link]

-

A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways. (n.d.). ResearchGate. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

-

Guidelines for cell viability assays. (n.d.). ResearchGate. [Link]

-

Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2025). ResearchGate. [Link]

Sources

- 1. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring apoptosis: caspase inhibitors and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: 4-Methoxyindoline-2,3-dione for Kinase Inhibitor Screening

[1][2]

Introduction: The Privileged Isatin Scaffold

In the landscape of kinase inhibitor discovery, 4-Methoxyindoline-2,3-dione (also known as 4-Methoxyisatin) represents a critical "privileged structure."[1][2] Unlike fully optimized clinical candidates, this molecule serves as a high-value fragment for Fragment-Based Drug Discovery (FBDD).[1][2] Its utility lies in its ability to bind efficiently to the ATP-binding pocket of multiple kinase families—specifically CDK2 (Cyclin-Dependent Kinase 2), GSK3β (Glycogen Synthase Kinase 3 beta), and VEGFR2 —making it an ideal starting point for Structure-Activity Relationship (SAR) expansion.[1][2]

This guide details the mechanistic grounding, screening protocols, and data analysis frameworks required to utilize this compound effectively in kinase profiling campaigns.[1]

Mechanistic Insight & Binding Mode[1][2][3]

The "Hinge Binder" Warhead

The indoline-2,3-dione (isatin) core functions as a classic ATP-mimetic.[1][2] Its efficacy is driven by a bidentate hydrogen-bonding motif with the kinase hinge region :

-

C-2 Carbonyl (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Leu83 in CDK2).[1][2]

-

N-1 Amine (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).[1][2]

The Role of the 4-Methoxy Group

While the isatin core anchors the molecule, the 4-methoxy substituent provides distinct advantages over the unsubstituted parent:

-

Electronic Modulation: The electron-donating methoxy group increases the electron density of the aromatic ring, potentially strengthening the N-1 hydrogen bond donor capability.

-

Solubility Profile: It enhances solubility in polar assay buffers compared to lipophilic halogenated derivatives (e.g., 4-Br or 4-CF3), reducing false positives due to aggregation in HTS.[1][2]

-

Vector for Growth: In many binding modes (e.g., GSK3β), the 4-position is solvent-exposed or points toward the ribose-binding pocket, allowing for chemical elaboration without disrupting the critical hinge interaction.[2]

Signaling Pathway Context

Inhibiting these targets disrupts critical oncogenic signaling nodes.[1][2] The diagram below illustrates the downstream effects of targeting VEGFR2 and CDK2 using isatin-based scaffolds.[2]